molecular formula C18H27N3O5S B12480530 N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide CAS No. 5137-26-8

N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B12480530
CAS No.: 5137-26-8
M. Wt: 397.5 g/mol
InChI Key: CXDFDUMRWRURSV-UHFFFAOYSA-N
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Description

N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is an organic compound belonging to the class of phenylpyrrolidines. These compounds are characterized by a benzene ring linked to a pyrrolidine ring through a carbon-carbon or carbon-nitrogen bond. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

Preparation Methods

The synthesis of N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves the reaction of 3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride with dibutylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. One known target is carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in various tissues. The compound inhibits the activity of carbonic anhydrase by binding to its active site, thereby interfering with its normal function .

Comparison with Similar Compounds

N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can be compared with other phenylpyrrolidine derivatives, such as:

    3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide: Lacks the dibutyl groups, which may affect its solubility and biological activity.

    N,N-dibutyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide:

    N,N-dibutyl-3-amino-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

5137-26-8

Molecular Formula

C18H27N3O5S

Molecular Weight

397.5 g/mol

IUPAC Name

N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C18H27N3O5S/c1-3-5-11-19(12-6-4-2)27(25,26)15-9-10-16(17(14-15)21(23)24)20-13-7-8-18(20)22/h9-10,14H,3-8,11-13H2,1-2H3

InChI Key

CXDFDUMRWRURSV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCC2=O)[N+](=O)[O-]

Origin of Product

United States

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